2-(2-Chloroethoxy)acetyl Chloride
Description
Significance as a Versatile Synthetic Intermediate and Building Block
The primary significance of 2-(2-chloroethoxy)acetyl chloride lies in its bifunctionality. The acyl chloride group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, readily forming esters, amides, and thioesters. Simultaneously, the chloroethyl group provides a handle for introducing further functionality through nucleophilic substitution reactions. This dual reactivity allows it to act as a linker or spacer, connecting different molecular fragments. This capability is particularly exploited in the construction of complex molecules where precise control over the assembly process is paramount. As a result, it is recognized as a valuable compound in organic synthesis. pharmaffiliates.com
Historical Development and Evolution of its Research Applications
While the initial applications of chloroacetyl chlorides were in the production of herbicides and other industrial chemicals, the research focus on this compound has significantly broadened over time. chemicalbook.comwikipedia.org Its journey from a basic chemical reagent to a sophisticated building block in high-value applications reflects the advancements in synthetic chemistry. Early research may have focused on more fundamental transformations, but contemporary studies increasingly leverage its unique properties for creating highly specialized molecules with specific functions. The evolution of its use is evident in the growing number of patents and research articles that describe its application in complex synthetic pathways. nih.gov
Overview of Key Research Domains for this compound
The application of this compound spans several key areas of chemical research:
Medicinal Chemistry: This compound is a crucial intermediate in the synthesis of various pharmaceuticals. google.com For instance, it is a key component in the synthesis of cetirizine, a widely used second-generation antihistamine. google.com Its ability to link different pharmacophores has made it a valuable tool in drug discovery.
Heterocyclic Chemistry: It serves as a precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netresearchgate.netnih.gov The reactivity of the acyl chloride and the chloroethoxy group can be harnessed to construct various ring systems.
Polymer and Materials Science: In the field of materials science, this compound can be used to modify polymers and surfaces to impart specific properties. amadischem.comessentialchemicalindustry.org The chloroethoxy group can be used to graft the molecule onto a polymer backbone, while the acyl chloride remains available for further functionalization.
Physicochemical and Interactive Data
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H6Cl2O2 | pharmaffiliates.comguidechem.comsimsonpharma.com |
| Molecular Weight | 157.00 g/mol | simsonpharma.com |
| CAS Number | 39229-33-9 | pharmaffiliates.comguidechem.comsimsonpharma.com |
| Appearance | Colorless to Light Yellow Oil | pharmaffiliates.comguidechem.comchemicalbook.com |
| Boiling Point | 89 °C @ 14 Torr | echemi.com |
| Density | 1.3319 g/cm³ @ 20 °C | echemi.com |
Key Research Applications
| Research Domain | Specific Application | Source |
|---|---|---|
| Medicinal Chemistry | Intermediate for Cetirizine Synthesis | google.com |
| Organic Synthesis | Building block for heterocyclic compounds | researchgate.netresearchgate.netnih.govjournalagent.com |
| Agrochemicals | Intermediate in herbicide production (related chloroacetyl chlorides) | chemicalbook.comwikipedia.org |
| Materials Science | Monomer for specialty polymers | amadischem.comessentialchemicalindustry.org |
Detailed Research Findings
Recent research continues to uncover new applications for this compound. For example, its derivative, 2-(2-chloroethoxy)acetic acid, is a key intermediate in the synthesis of cetirizine. google.com A patent describes a synthesis method for 2-(2-chloroethoxy)acetic acid starting from 2-chloroethoxy ethanol (B145695), highlighting its industrial relevance. google.com
In the realm of heterocyclic synthesis, chloroacetyl chlorides, in general, are versatile reagents for constructing rings such as thiazoles and β-lactams. researchgate.netresearchgate.net The reactivity of the acyl chloride allows for the initial acylation of a substrate, followed by an intramolecular cyclization involving the chloro- group to form the heterocyclic ring. This strategy is a common and powerful tool in synthetic organic chemistry.
The broad utility and adaptability of this compound firmly establish it as a compound of significant interest in the ongoing development of new medicines, materials, and other technologically advanced chemical products.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGMUHVJLAAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597712 | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39229-33-9 | |
| Record name | 2-(2-Chloroethoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39229-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Chloroethoxy Acetyl Chloride
Established Synthetic Pathways and Refinements
The traditional and most common method for synthesizing 2-(2-chloroethoxy)acetyl chloride involves the conversion of its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.
Conversion of 2-(2-Chloroethoxy)acetic Acid via Acylation Reactions
The transformation of 2-(2-chloroethoxy)acetic acid into its acyl chloride derivative is typically achieved through acylation reactions. chemguide.co.uklibretexts.org This involves treating the carboxylic acid with a chlorinating agent. masterorganicchemistry.comlibretexts.org Several reagents are commonly employed for this purpose, each with its own set of advantages and reaction conditions. wikipedia.orglibretexts.org
Common Chlorinating Agents for Acylation:
| Chlorinating Agent | Formula | Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Volatile byproducts are easily removed, making purification simpler. brainly.indoubtnut.com Often used with a catalyst like pyridine (B92270) or DMF. brainly.inyoutube.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Tends to be a milder and more selective reagent than thionyl chloride. wikipedia.orgwikipedia.org The reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | A strong chlorinating agent that reacts readily with carboxylic acids. chemguide.co.ukjove.com |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | A less vigorous reaction compared to PCl₅. chemguide.co.uk |
The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule. For instance, thionyl chloride is widely used in industrial settings due to its cost-effectiveness and the gaseous nature of its byproducts. doubtnut.comyoutube.com Oxalyl chloride, while more expensive, is often preferred in laboratory-scale syntheses where milder conditions are required. wikipedia.orgreddit.com
Exploration of Alternative Precursors and Reaction Conditions
Furthermore, chloroacetyl chloride itself serves as a precursor in some synthetic routes. wikipedia.org For example, it is used in the synthesis of the nonionic X-ray contrast agent ioversol. googleapis.com Industrial production of chloroacetyl chloride can be achieved through methods like the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride. wikipedia.org
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, recent research has been directed towards developing novel and sustainable methods for the synthesis of this compound.
Catalytic Strategies for Enhanced Synthesis Efficiency
Catalysis plays a crucial role in modern organic synthesis by offering pathways with higher efficiency and selectivity. acs.org In the context of acyl chloride synthesis, catalysts are often employed to accelerate the reaction rate and enable the use of milder conditions. For instance, the use of a catalytic amount of dimethylformamide (DMF) is common in reactions involving thionyl chloride and oxalyl chloride. wikipedia.orgyoutube.com The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org Research into novel catalytic systems, including the use of transition metal catalysts, is an ongoing area of investigation aimed at further improving the synthesis of acyl chlorides.
Green Chemistry Principles in Route Design
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgmun.cauniroma1.it Key principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org The choice of chlorinating agent significantly impacts the atom economy of the reaction.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. nih.gov The use of water as a solvent in the oxidation of 2-(2-chloroethoxy)ethanol (B196239) to 2-(2-chloroethoxy)acetic acid is a prime example of this principle in action. google.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste. acs.orggreenchemistry-toolkit.org
A notable example of a greener approach is the nitric acid-mediated oxidation of 2-(2-chloroethoxy)ethanol in water, which avoids the use of heavy metals and volatile organic solvents.
Continuous Flow Methodologies for Production
Continuous flow chemistry has emerged as a powerful technology for the production of chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. uniroma1.itresearchgate.net The synthesis of acyl chlorides is well-suited for continuous flow processes. justia.com A continuous flow process for producing acid chlorides has been developed, which involves continuously feeding a chlorine-donating compound and a carboxylic acid into a reactor. justia.com This methodology allows for precise control over reaction parameters, leading to higher yields and purity. The on-demand synthesis capability of flow chemistry also mitigates the need for storing highly reactive and moisture-sensitive compounds like this compound. justia.com
Mechanistic Insights into Synthesis Reactions
The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This transformation is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The overarching mechanism for this type of reaction is a nucleophilic addition-elimination pathway.
The synthesis generally begins with the preparation of 2-(2-chloroethoxy)acetic acid. One common method involves the oxidation of 2-(2-chloroethoxy)ethanol. google.comchemicalbook.com For instance, 2-chloroethoxyethanol (B8538215) can be oxidized using nitric acid in an aqueous solution. google.com Following the formation of the carboxylic acid, the subsequent chlorination to the acetyl chloride proceeds via a well-established mechanism.
The reaction mechanism with thionyl chloride, for example, starts with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the final acyl chloride product. The formation of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) makes this reaction thermodynamically favorable as their removal from the system drives the equilibrium forward.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the formation of acyl chlorides from carboxylic acids are influenced by several factors, including the structure of the substrate, the choice of chlorinating agent, the solvent, and the temperature. Studies on analogous compounds, such as chloroacetyl chloride, indicate that the reaction often follows a complex rate law, with contributions from both second and third-order kinetics. niu.edu The observed rate expression for the reaction of similar acyl chlorides with nucleophiles has been shown to be: Rate = k₂(RCOCl)(Nucleophile) + k₃(RCOCl)(Nucleophile)². niu.edu
This kinetic behavior is consistent with a nucleophilic addition-elimination mechanism. niu.edu The electron-withdrawing nature of the chloroethoxy group in 2-(2-chloroethoxy)acetic acid is expected to influence the electron density on the carbonyl carbon, thereby affecting the rate of nucleophilic attack by the chlorinating agent. The reactivity order for similar acyl chlorides, CH₃COCl < CH₂ClCOCl, suggests that the presence of an electron-withdrawing chlorine atom on the acetyl group enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. niu.edu
Therodynamically, the conversion of 2-(2-chloroethoxy)acetic acid to this compound is an endergonic process that is driven to completion by the use of reagents like thionyl chloride. The reaction is highly favorable due to the formation of stable, gaseous byproducts (SO₂ and HCl), which are readily removed from the reaction mixture, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle. The reaction is typically exothermic. chemguide.co.uk
Table 1: Factors Influencing Reaction Kinetics
| Factor | Influence on Reaction Rate |
| Temperature | Increased temperature generally increases the reaction rate, but can also lead to side reactions. Optimal temperatures are typically between 0 and 40°C. google.com |
| Concentration | Higher concentrations of reactants lead to a faster reaction rate, as described by the rate law. |
| Catalyst | The use of a catalyst, such as pyridine or dimethylformamide (DMF), can significantly accelerate the reaction. google.com |
Chemical Reactivity and Mechanistic Studies of 2 2 Chloroethoxy Acetyl Chloride
Electrophilic Nature and Acylating Agent Properties
2-(2-Chloroethoxy)acetyl chloride (ClCH₂CH₂OCH₂COCl) is a bifunctional compound that exhibits significant electrophilicity, primarily at the carbonyl carbon of the acetyl chloride group. This high reactivity is attributed to the presence of two electron-withdrawing groups: the chlorine atom and the oxygen atom. Both atoms pull electron density away from the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. This inherent electrophilicity makes this compound a potent acylating agent, readily transferring its acyl group (ClCH₂CH₂OCH₂CO-) to a variety of nucleophilic substrates. The general utility of this compound in organic synthesis has been noted. pharmaffiliates.comnih.govuni.luchemicalbook.comambeed.comclearsynth.com
Nucleophilic Addition-Elimination Mechanisms
The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comchemguide.co.uklibretexts.orgchemguide.co.uksavemyexams.comdocbrown.infolibretexts.orglibretexts.orgyoutube.com This two-step process is characteristic of acyl chlorides and other reactive carboxylic acid derivatives. ucalgary.calibretexts.org
The initial step involves the addition of a nucleophile to the electrophilic carbonyl carbon. libretexts.orglibretexts.org The lone pair of electrons on the nucleophile attacks the partially positive carbon atom, leading to the formation of a tetrahedral intermediate. In this intermediate, the original double bond between the carbon and oxygen is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukyoutube.com
The second step is the elimination of a leaving group from the tetrahedral intermediate. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This reformation is accompanied by the departure of the chloride ion (Cl⁻), which is an excellent leaving group. The final product is an acylated nucleophile, with the 2-(2-chloroethoxy)acetyl group attached. chemguide.co.ukchemguide.co.ukchemguide.co.uklibretexts.orglibretexts.orgyoutube.com
Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Carboxylic Acids)
The high reactivity of this compound allows it to react with a wide range of nucleophiles, including alcohols, amines, and carboxylic acids. These reactions are typically vigorous and often occur at room temperature. libretexts.orgwikipedia.org
Reaction with Alcohols:
With alcohols, this compound undergoes a rapid and often exothermic reaction to form esters. chemguide.co.uklibretexts.orglibretexts.org For instance, the reaction with ethanol (B145695) produces ethyl 2-(2-chloroethoxy)acetate and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction mechanism follows the general nucleophilic addition-elimination pathway, where the alcohol acts as the nucleophile. chemguide.co.uklibretexts.orgchemguide.co.ukdocbrown.info
Reaction with Amines:
The reaction of this compound with amines is also very vigorous and yields N-substituted amides. chemguide.co.uklibretexts.org Primary and secondary amines readily attack the carbonyl carbon. savemyexams.comsavemyexams.com Due to the basic nature of amines, they will also react with the hydrogen chloride byproduct that is formed, necessitating the use of two equivalents of the amine for the reaction to go to completion. savemyexams.comstackexchange.com Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added to neutralize the HCl. ucalgary.careddit.com
Reaction with Carboxylic Acids:
This compound can react with carboxylic acids to form acid anhydrides. libretexts.org This reaction also proceeds via the nucleophilic addition-elimination mechanism, with the carboxylate anion (formed by the deprotonation of the carboxylic acid) acting as the nucleophile. libretexts.org The conversion of carboxylic acids to their corresponding acyl chlorides can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅). chemistrysteps.comchemguide.co.uksavemyexams.com
Intramolecular Reactions and Cyclization Pathways
The presence of a chloroethyl group in this compound introduces the potential for intramolecular reactions, particularly cyclization, to form various heterocyclic systems. These reactions add another dimension to the compound's synthetic utility.
Formation of Heterocyclic Systems
Following the initial acylation of a nucleophile, the resulting product contains a 2-chloroethoxy moiety. The chlorine atom on this side chain can act as an electrophilic center for a subsequent intramolecular nucleophilic substitution reaction. This can lead to the formation of cyclic structures. For example, if the initial nucleophile has a second nucleophilic site, an intramolecular cyclization can occur. This strategy is a common method for the synthesis of various heterocyclic compounds. researchgate.netnih.govchemmethod.com
For instance, the reaction of chloroacetyl chloride, a related compound, with bifunctional nucleophiles is a well-established route to heterocycles like 2-imino-4-thiazolidinones and benzo[b] chemguide.co.uksavemyexams.comthiazin-3(4H)-one derivatives. researchgate.net Similar cyclization strategies involving intramolecular reactions of amides have also been reported. rsc.org
Influence of Steric and Electronic Factors on Cyclization
The feasibility and outcome of these intramolecular cyclization reactions are significantly influenced by both steric and electronic factors. The length and flexibility of the linker between the nucleophilic center and the electrophilic chloroethyl group play a crucial role in determining the size of the ring that is formed.
Electronic effects, such as the nature of substituents on the reacting molecules, can also impact the rate and regioselectivity of the cyclization. For example, electron-donating groups can enhance the nucleophilicity of the attacking atom, while electron-withdrawing groups can affect the electrophilicity of the carbon bearing the chlorine atom. The base used to promote the cyclization can also influence the reaction pathway and product distribution. researchgate.net Studies on related systems have shown that the choice of base and reaction conditions can be critical for achieving the desired cyclized product. researchgate.netnih.gov
Advanced Mechanistic Investigations
While the general reactivity of this compound can be understood through the lens of fundamental organic reaction mechanisms, more advanced computational and experimental studies would provide deeper insights. For example, density functional theory (DFT) calculations could be employed to model the transition states of both the initial acylation and subsequent intramolecular cyclization steps. Such calculations can help to elucidate the precise reaction pathways and predict the influence of various substituents on the reaction outcomes. rsc.org
Experimental techniques such as kinetic studies and the analysis of reaction intermediates using spectroscopic methods (e.g., NMR, IR) under specific conditions can provide valuable data to support or refine the proposed mechanisms. These advanced investigations are crucial for optimizing reaction conditions and expanding the synthetic applications of this versatile chemical building block.
Spectroscopic Monitoring of Reaction Intermediates
Direct observation of the transient species that form during the reactions of this compound is crucial for a complete mechanistic understanding. While specific spectroscopic studies on this exact molecule are not widely published, the reactivity is analogous to simpler acyl chlorides like acetyl chloride and chloroacetyl chloride, for which spectroscopic data are available. These studies provide a framework for understanding the intermediates involved.
The hallmark of acyl chloride reactions with nucleophiles (e.g., alcohols, amines) is the nucleophilic addition-elimination mechanism. libretexts.orgnih.gov A key, albeit fleeting, intermediate in this pathway is the tetrahedral intermediate. libretexts.org Advanced techniques are required to detect such short-lived species. For instance, laser desorption/ionization tandem mass spectrometry has been successfully used to detect the protonated tetrahedral intermediate in the reaction between acetyl chloride and ethanol in microdroplets. researchgate.net This intermediate, which is often a subject of controversy due to its instability, was confirmed through collision-activated dissociation (CAD) experiments that showed characteristic fragmentation patterns. researchgate.net
Similarly, Fourier-transform infrared (FT-IR) spectroscopy can be employed to monitor the progress of these reactions in real-time. In the chloroacetylation of pyrogallol (B1678534) using chloroacetyl chloride, a close structural analog, FT-IR analysis is used to confirm the formation of the product by identifying key vibrational bands. google.com For example, the appearance of strong carbonyl (C=O) stretching bands around 1720-1790 cm⁻¹ and C-O bond vibrations, alongside the disappearance of the reactant's hydroxyl (-OH) bands, signifies the progression of the acylation. google.com Such spectroscopic methods would be instrumental in studying the kinetics and intermediates of reactions involving this compound.
Table 1: Spectroscopic Data for Reaction Analysis
| Spectroscopic Technique | Information Gained | Example Application (Analogous Systems) |
|---|---|---|
| Mass Spectrometry (MS) | Detection and structural confirmation of transient intermediates and products. | Detection of the protonated tetrahedral intermediate in the ethanolysis of acetyl chloride. researchgate.net |
| Infrared (IR) Spectroscopy | Monitoring the appearance of products and disappearance of reactants by tracking functional group vibrations (e.g., C=O, O-H). | Confirming the formation of O-chloroacetyl pyrogallol by observing carbonyl stretching frequencies. google.com |
Computational Chemistry for Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms where experimental observation is challenging. documentsdelivered.comlibretexts.org These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.
For acyl chlorides, DFT studies can model the nucleophilic addition-elimination mechanism in detail. The reaction begins with the approach of a nucleophile to the electrophilic carbonyl carbon. libretexts.orgresearchgate.net Computational models can calculate the geometry and energy of the tetrahedral intermediate, which exists as a local minimum on the potential energy surface. The subsequent step, the elimination of the chloride ion to reform the carbonyl double bond, proceeds through a transition state whose structure and energy barrier can also be precisely calculated. researchgate.net
Studies on related molecules provide a blueprint for what to expect. For example, a DFT investigation into the decomposition of chloroacetyl chloride explored multiple reaction pathways and located ten different transition states, identifying the most favorable routes based on their barrier heights. openstax.org Another study used DFT to model the conversion of α-chlorinated carboxylic acids to their corresponding acyl chlorides using thionyl chloride, revealing that the process occurs via competing pathways involving cyclic activated complexes. documentsdelivered.com These computational approaches could be directly applied to this compound to understand how the chloroethoxy moiety influences the stability of intermediates and the energy barriers of transition states compared to simpler acyl chlorides.
Derivatization Reactions and Functional Group Transformations
The dual reactivity of this compound makes it a valuable reagent for introducing specific structural motifs and for synthesizing more complex molecules, including various heterocycles.
Introduction of Diverse Functional Groups through Acylation
The most common transformation involving this compound is nucleophilic acyl substitution at the highly reactive acyl chloride center. libretexts.orgnih.gov This reaction provides a direct method for introducing the 2-(2-chloroethoxy)acetyl group into a wide range of molecules. The general mechanism is a two-step addition-elimination process. libretexts.orgresearchgate.net
Key Acylation Reactions:
Reaction with Amines: Primary and secondary amines react readily with this compound to form N-substituted 2-(2-chloroethoxy)acetamides. The reaction is typically vigorous and often requires a base (such as triethylamine or an excess of the amine itself) to neutralize the hydrogen chloride byproduct. libretexts.orguobaghdad.edu.iq
Reaction with Alcohols and Phenols: Alcohols and phenols are acylated to produce the corresponding esters. This reaction is an efficient way to form esters as it is generally irreversible and proceeds at room temperature.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, this compound can acylate aromatic rings, attaching the 2-(2-chloroethoxy)acetyl group to the ring to form a ketone.
These acylation reactions are foundational for building more complex molecular architectures. The resulting amides and esters retain the chloroethoxy moiety, which can be used for subsequent chemical modifications.
Reactions Involving the Chloroethoxy Moiety
Following the initial acylation reaction, the chlorine atom on the ethoxy tail provides a second site for functionalization, typically through nucleophilic substitution or elimination reactions. This allows for the construction of cyclic structures, particularly morpholine (B109124) derivatives.
A prime example is the synthesis of morpholin-3-ones. First, an amine is acylated with this compound to form a 2-(2-chloroethoxy)acetamide (B1366819) derivative. In the presence of a base, this intermediate can undergo an intramolecular nucleophilic substitution. The amide nitrogen acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the six-membered morpholin-3-one (B89469) ring. This intramolecular cyclization is a powerful strategy for building this important heterocyclic scaffold.
Furthermore, the chloroethoxy group can undergo intermolecular nucleophilic substitution. For example, the ester product ethyl 2-(2-chloroethoxy)acetate, formed from the reaction of the acyl chloride with ethanol, can be reacted with amines. Studies have shown that morpholine can react with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate, demonstrating that the alkyl chloride is reactive towards amine nucleophiles. This sequential reactivity—acylation followed by substitution at the alkyl chloride—highlights the utility of this compound as a bifunctional building block.
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acetyl chloride |
| Chloroacetyl chloride |
| Pyrogallol |
| Ethanol |
| Benzalaniline |
| N-(chloromethyl)amide |
| Thionyl chloride |
| Triethylamine |
| Aluminum chloride |
| 2-(2-Chloroethoxy)acetamide |
| Morpholin-3-one |
| Ethyl 2-(2-chloroethoxy)acetate |
| Morpholine |
Applications of 2 2 Chloroethoxy Acetyl Chloride in Complex Organic Synthesis
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediatesglpbio.com
The unique chemical properties of 2-(2-Chloroethoxy)acetyl chloride make it an important intermediate in the preparation of various biologically active molecules and pharmaceutical building blocks. clearsynth.com Its ability to undergo acylation reactions, followed by further transformations at the chloroethoxy moiety, provides a pathway to diverse heterocyclic systems and scaffolds found in medicinal chemistry.
Benzofuran (B130515) derivatives are core structures in many biologically active compounds, exhibiting properties ranging from antiviral to antioxidant. researchgate.net One such analog is 5-Acetyl-2,3-dihydrobenzofuran. While direct synthesis using this compound is not prominently documented in the provided research, a standard method for its preparation involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran (B1216630). prepchem.com
In a typical synthesis, 2,3-dihydrobenzofuran is treated with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com The reaction proceeds by heating the mixture at reflux, followed by workup and purification to yield the desired 5-acetyl-2,3-dihydrobenzofuran. prepchem.com
Theoretically, an acyl chloride like this compound could be employed in similar Friedel-Crafts acylation reactions to introduce the chloroethoxy acetyl group onto aromatic rings, which could then be further modified to create a wide range of benzofuran analogs. The acyl chloride's reaction with an aromatic compound would be followed by intramolecular cyclization or other modifications involving the chloroethyl group to construct the desired heterocyclic system.
This compound serves as a foundational component for building various scaffolds that are central to medicinal chemistry. Its utility is particularly evident in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals. For instance, related chloroacetyl chlorides are used in the synthesis of 1,4-benzoxazine derivatives, which are recognized as important pharmacophores in drugs for various treatments. researchgate.net
The synthesis strategy often involves two key steps:
Acylation: The acyl chloride group readily reacts with amines or alcohols on a starting scaffold to form a stable amide or ester linkage. libretexts.org
Cyclization/Derivatization: The terminal chlorine on the ethoxy side chain provides a reactive site for subsequent reactions. This allows for intramolecular cyclization to form rings or for the attachment of other functional groups, thereby increasing molecular complexity and diversity.
This stepwise approach is crucial for creating libraries of compounds for drug discovery, where modifications to a core scaffold can tune biological activity. Phthalides (also known as isobenzofuranones) are another class of "privileged scaffolds" with a wide range of biological properties, and their synthesis can involve intermediates derived from bifunctional reagents like this compound. mdpi.com
Utility in Agrochemical and Specialty Chemical Synthesis
The application of this compound extends beyond pharmaceuticals into the agrochemical and material science sectors. Its bifunctional nature is again the key to its utility, allowing for the creation of specialized molecules with desired properties.
In the agrochemical industry, creating effective and selective herbicides, pesticides, and fungicides is a primary goal. The structural framework of this compound is analogous to that of chloroacetyl chloride, a major intermediate in the production of the chloroacetanilide family of herbicides, which includes widely used products like alachlor (B1666766) and butachlor. chemicalbook.comwikipedia.org The synthesis of these herbicides involves the reaction of chloroacetyl chloride with anilines.
Similarly, this compound can be used to synthesize more complex active ingredients. The additional ether linkage and chloroethyl group offer opportunities to modify the molecule's solubility, soil mobility, and binding affinity to its biological target, potentially leading to agrochemicals with improved efficacy or better environmental profiles. The related compound, 2-(2-chloroethoxy)acetic acid, is noted for its value as a raw material for pesticide intermediates, highlighting the importance of this chemical backbone in the agricultural sector. google.com
The dual reactivity of this compound makes it a candidate for the synthesis of functional polymers and advanced materials. The acyl chloride functional group can participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.
The chloroethyl side chains appended to the polymer backbone provide reactive sites for:
Cross-linking: The chlorine atoms can react with nucleophiles to form cross-links between polymer chains, enhancing the material's mechanical strength, thermal stability, and chemical resistance.
Post-polymerization Modification: The chloro groups can be substituted with other functional moieties after the initial polymerization. This allows for the precise tailoring of the material's surface properties, such as hydrophilicity, or for the attachment of specialized molecules like dyes, sensors, or bioactive agents.
Building Block for Multifunctional Moleculesnih.govglpbio.com
The core utility of this compound in complex organic synthesis lies in its role as a bifunctional building block. pharmaffiliates.com The significant difference in reactivity between the acyl chloride and the alkyl chloride allows for a high degree of control in multistep synthetic sequences.
The acyl chloride is highly electrophilic and reacts rapidly with a wide range of nucleophiles (alcohols, amines, water) at or below room temperature. libretexts.orgnj.gov
The alkyl chloride (on the chloroethyl group) is less reactive and typically requires more forcing conditions (e.g., heat, stronger nucleophiles) to undergo substitution.
This reactivity differential enables chemists to first perform a reaction at the acyl chloride site, forming a stable intermediate, and then carry out a second, different reaction at the chloroethyl site. This orthogonal reactivity is fundamental to building multifunctional molecules where different parts of the structure are introduced in a controlled, stepwise manner.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 39229-33-9 | nih.govechemi.comsigmaaldrich.com |
| Molecular Formula | C4H6Cl2O2 | nih.govechemi.com |
| Molecular Weight | 157.00 g/mol | echemi.com |
| Appearance | Light Yellow Oil | guidechem.com |
| Boiling Point | 89 °C @ 14 Torr | echemi.com |
| Density | 1.3319 g/cm³ @ 20 °C | echemi.com |
| IUPAC Name | this compound | nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 39229-33-9 | C4H6Cl2O2 |
| 5-Acetyl-2,3-dihydrobenzofuran | 134113-22-5 | C10H10O2 |
| Acetic anhydride | 108-24-7 | C4H6O3 |
| Aluminum chloride | 7446-70-0 | AlCl3 |
| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O |
| Alachlor | 15972-60-8 | C14H20ClNO2 |
| Butachlor | 23184-66-9 | C17H26ClNO2 |
Strategies for Selective Functionalization
The distinct reactivity of the two electrophilic centers in this compound allows for a high degree of selective functionalization. The acyl chloride is significantly more reactive than the alkyl chloride, a difference that chemists can exploit to achieve desired transformations in a controlled manner.
Typically, the acylation of nucleophiles such as amines, alcohols, and thiols occurs rapidly and under mild conditions, often at low temperatures, leaving the chloroethoxy tail untouched. This initial reaction can be used to introduce the chloroethoxyacetyl moiety onto a substrate. The remaining alkyl chloride can then be targeted in a subsequent step, usually requiring more forcing conditions or the use of a more potent nucleophile, often with iodide catalysis to enhance the leaving group ability of the chloride via in situ Finkelstein reaction.
This stepwise approach enables the synthesis of hetero-bifunctional molecules. For example, reaction with an amino alcohol could proceed selectively at the amine to form an amide, followed by an intramolecular cyclization via etherification at the alkyl chloride to form lactones or other heterocyclic systems. The choice of solvent, temperature, and base is critical in controlling the selectivity of these reactions.
Table 1: Reactivity Profile for Selective Functionalization
| Functional Group | Relative Reactivity | Typical Reaction Conditions | Resulting Moiety |
| Acyl Chloride | High | Low temperature (-10 to 25 °C), non-nucleophilic base (e.g., triethylamine (B128534), pyridine) | Amide, Ester, Thioester |
| Alkyl Chloride | Moderate | Elevated temperature (reflux), strong nucleophile, +/- catalyst (e.g., NaI) | Ether, Thioether, Alkylated amine |
This differential reactivity is fundamental to its utility as a linker or spacer in the synthesis of complex molecules, including pharmaceuticals and macrocycles.
Convergent Synthesis Approaches
A prominent example of its application in convergent synthesis is in the construction of crown ethers and other macrocyclic compounds. jetir.orgvt.edu In these syntheses, this compound or its derivatives can act as a flexible "building block". vt.edu For instance, a di-nucleophile, such as a polyethylene (B3416737) glycol or a diamine, can be reacted with two equivalents of this compound to form an open-chain precursor with two terminal alkyl chloride groups. This intermediate can then be reacted with another di-nucleophile in a high-dilution macrocyclization step to form the final crown ether.
The general strategy can be outlined as follows:
Fragment A Synthesis: A nucleophilic component (e.g., a diol, diamine, or dithiol) is prepared.
Fragment B Synthesis: this compound is used to cap a nucleophile, or used as is.
Coupling: Fragments A and B are joined via reaction between the acyl chloride of one fragment and a nucleophilic site on the other.
Macrocyclization: An intramolecular reaction, often involving the alkyl chloride end of the chloroethoxy group, closes the ring to form the final macrocycle.
This approach has been instrumental in creating a variety of aza-crown ethers and other complex macrocycles with specific ion-binding properties or biological activities. nih.gov
Table 2: Example of a Convergent Synthesis Step for a Macrocycle Precursor
| Reactant 1 | Reactant 2 | Key Reaction | Product Type |
| 1,2-Ethanediol | This compound (2 eq.) | Acylation (Esterification) | Open-chain bis(alkyl chloride) |
| Benzylamine | This compound | Acylation (Amidation) | N-Benzyl-2-(2-chloroethoxy)acetamide |
Exploratory Applications in Materials Science
The reactivity of this compound also positions it as a candidate for applications in materials science, particularly for the surface modification and functionalization of various substrates. While direct applications are still emerging, the principles of its reactivity suggest significant potential.
The acyl chloride group can be used to covalently graft the molecule onto surfaces rich in hydroxyl or amine groups, such as cellulose, silica, or functionalized polymers. This surface-tethering process would introduce a terminal alkyl chloride group, which can then serve as a reactive handle for further post-functionalization. This two-step functionalization allows for the introduction of a wide array of chemical moieties onto a material's surface, thereby altering its properties, such as hydrophobicity, biocompatibility, or chemical reactivity.
Potential exploratory applications include:
Functionalization of Nanomaterials: Modifying the surface of nanoparticles or carbon nanotubes to improve their dispersibility in polymer matrices or to attach specific targeting ligands.
Creation of Reactive Polymer Films: Grafting onto polymer surfaces to create a layer of reactive sites for subsequent chemical transformations, such as initiating "grafting-from" polymerizations.
Development of Functional Membranes: Modifying filtration membranes to introduce anti-fouling properties or to create specific binding sites for selective separation processes.
These potential applications leverage the robust and well-understood chemistry of both the acyl chloride and alkyl chloride functionalities to engineer new materials with tailored properties.
Computational Chemistry and Theoretical Investigations of 2 2 Chloroethoxy Acetyl Chloride
Molecular Structure and Electronic Properties
The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical nature. Computational methods allow for a precise in-silico determination of these characteristics.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of a molecule, its geometry, and its various possible conformations. These calculations solve approximations of the Schrödinger equation to find the lowest energy structure, providing detailed information on bond lengths, bond angles, and dihedral angles.
For 2-(2-Chloroethoxy)acetyl Chloride, calculations would reveal the spatial relationship between the chloroethoxy tail and the reactive acetyl chloride head. Due to the flexibility of the C-C and C-O single bonds, the molecule can exist in several conformations. Computational methods can calculate the energy of these different conformers to identify the most stable, or ground-state, conformation. The geometry is crucial as it dictates how the molecule interacts with other reactants.
Below is a table of plausible, representative geometric parameters for the ground-state conformation of this compound, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.19 Å |
| Bond Length | C-Cl (acyl) | ~1.80 Å |
| Bond Length | C-O (ether) | ~1.42 Å |
| Bond Length | C-Cl (alkyl) | ~1.79 Å |
| Bond Angle | O=C-Cl (acyl) | ~125° |
| Bond Angle | C-O-C | ~112° |
| Dihedral Angle | Cl-C-C-O | Variable (gauche/anti) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the acetyl chloride group. This indicates that this site is the most electrophilic and therefore the primary target for nucleophilic attack. The antibonding character of this orbital (π* C=O) explains why the C=O bond weakens upon receiving electrons. The HOMO would likely have significant contributions from the lone pair electrons on the ether oxygen and the chlorine atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
| Orbital | Predicted Energy (Illustrative) | Description and Location |
|---|---|---|
| HOMO | -10.5 eV | Primarily composed of lone pair orbitals (p-orbitals) on the carbonyl oxygen and chlorine atoms. |
| LUMO | -1.2 eV | Primarily composed of the antibonding π* orbital of the carbonyl group (C=O), centered on the carbon atom. |
| HOMO-LUMO Gap | 9.3 eV | Indicates a relatively high kinetic stability, but the low-lying LUMO still allows for reactivity with strong nucleophiles. |
Reaction Mechanism Prediction and Energetic Profiling
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states, and calculating the energy changes involved.
DFT is a widely used method to study reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netmdpi.com For this compound, which is an acyl chloride, the characteristic reaction is nucleophilic acyl substitution. libretexts.org A DFT study of its reaction with a nucleophile (e.g., water for hydrolysis) would model the following steps: libretexts.org
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. DFT calculations would map the trajectory of this approach and locate the transition state leading to the next step.
Formation of a Tetrahedral Intermediate: A short-lived, high-energy tetrahedral intermediate is formed where the carbonyl carbon is sp³ hybridized.
Elimination of the Leaving Group: The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. A second transition state for this elimination step would be identified.
By modeling these elementary steps, DFT can confirm the viability of the proposed addition-elimination mechanism. niu.edu
By calculating the energy of the reactants, transition states, intermediates, and products along the reaction pathway, a complete energy profile can be constructed.
Activation Energy (Ea): This is the energy difference between the reactants and the highest energy transition state. purdue.edu It represents the minimum energy required for the reaction to occur and governs the reaction rate. A lower activation energy implies a faster reaction.
Reaction Enthalpy (ΔHrxn): This is the net energy difference between the products and the reactants. A negative value indicates an exothermic reaction (releases heat), while a positive value indicates an endothermic reaction (absorbs heat).
The table below provides illustrative energetic data for the hydrolysis of this compound, as would be predicted by DFT calculations.
| Reaction Step | Parameter | Predicted Value (Illustrative) | Implication |
|---|---|---|---|
| Overall Reaction | Activation Energy (Ea) | ~15-20 kcal/mol | The reaction is expected to be fast, proceeding readily at room temperature. |
| Overall Reaction | Reaction Enthalpy (ΔHrxn) | ~ -25 kcal/mol | The hydrolysis is strongly exothermic and thermodynamically favorable. |
Solvent Effects and Catalysis in Silico
Real-world reactions occur in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for this using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
For the nucleophilic acyl substitution of this compound, the transition state is more polar than the reactants. Therefore, in silico studies would predict that polar solvents (like water or acetonitrile) would stabilize the transition state more than the reactants, lowering the activation energy and accelerating the reaction rate.
Furthermore, computational models can investigate catalysis. For instance, the effect of a Lewis acid catalyst (e.g., AlCl₃) could be modeled. The calculations would show the Lewis acid coordinating to the carbonyl oxygen. This coordination would withdraw electron density, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This would be reflected in a substantially lower calculated activation energy, quantifying the catalytic effect.
Implicit and Explicit Solvent Models
The study of a molecule's behavior in solution is crucial for understanding its reactivity, stability, and interaction with other chemical species. Computational chemistry offers two primary approaches to model solvation: implicit and explicit solvent models. The choice between these models depends on the desired balance between computational cost and accuracy.
For a molecule like this compound, both models could provide valuable insights. An explicit solvent model would involve simulating the acetyl chloride molecule surrounded by a large number of individual solvent molecules (e.g., water, chloroform). This approach provides a highly detailed, atomistic view of the solvent-solute interactions, including the formation of hydrogen bonds and the specific orientation of solvent molecules around the solute. However, this level of detail comes at a significant computational expense, limiting the timescale and size of the systems that can be studied.
In contrast, an implicit solvent model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method significantly reduces the number of atoms in the calculation, making it much faster. While it doesn't provide a microscopic view of solvation, it can effectively capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, this would be crucial for predicting its conformational preferences and reaction energetics in different solvents.
A comparative study utilizing both models could yield a comprehensive understanding. For instance, implicit solvent models could be used for initial, rapid screening of various solvents to identify key trends in stability and reactivity. Subsequently, explicit solvent simulations could be performed in a select few solvents to gain a more refined, microscopic understanding of the specific interactions driving the observed behavior.
Table 1: Comparison of Solvent Models for Studying this compound
| Feature | Implicit Solvent Models (e.g., PCM) | Explicit Solvent Models (e.g., TIP3P water) |
| Solvent Representation | Continuous medium with a dielectric constant | Individual, discrete solvent molecules |
| Computational Cost | Low to moderate | High |
| Level of Detail | Macroscopic, bulk effects | Microscopic, atomistic interactions |
| Primary Insights | Overall solvent effects on stability and reactivity | Specific solvent-solute interactions (e.g., hydrogen bonding) |
| Typical Application | High-throughput screening, initial energy calculations | Detailed mechanistic studies, solvation shell analysis |
Computational Screening of Catalysts
The reactivity of this compound, particularly at the acyl chloride functional group, suggests its participation in a variety of chemical transformations that could be amenable to catalysis. Computational screening of catalysts offers a powerful, modern approach to accelerate the discovery of efficient and selective catalysts, bypassing the often time-consuming and resource-intensive process of experimental screening.
For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can be employed to evaluate a library of potential catalysts. This process typically involves:
Defining the Reaction: Establishing the specific reaction of interest, including the reactants, products, and potential side-products.
Building a Catalyst Library: Creating a virtual library of catalyst candidates. These could be based on known catalyst scaffolds or designed de novo.
High-Throughput Screening: Using computational methods, often based on Density Functional Theory (DFT), to rapidly calculate key descriptors for each catalyst's performance. These descriptors could include the activation energy of the rate-determining step, the stability of reaction intermediates, and the selectivity towards the desired product.
Detailed Mechanistic Studies: For the most promising candidates identified in the high-throughput screening, more detailed and computationally intensive calculations can be performed to elucidate the full reaction mechanism and confirm the catalyst's efficacy.
This in silico approach allows for the rapid assessment of a vast chemical space of potential catalysts, prioritizing the most promising candidates for subsequent experimental validation. While specific computational studies on catalyst screening for reactions involving this compound are not readily found, the general principles of computational catalysis are well-established and could be readily applied.
Table 2: Hypothetical Computational Screening Workflow for a Reaction of this compound
| Step | Description | Computational Method | Key Output |
| 1. Initial Screening | Rapid evaluation of a large catalyst library. | Semi-empirical or fast DFT methods. | Estimated activation energies, reaction enthalpies. |
| 2. Focused Screening | More accurate evaluation of a smaller set of promising catalysts. | Higher-level DFT with a suitable basis set. | Refined activation energies, transition state geometries. |
| 3. Mechanistic Analysis | Detailed study of the full catalytic cycle for top candidates. | High-level DFT, potentially with coupled cluster methods. | Complete reaction energy profile, identification of rate-determining step. |
| 4. Solvent Effects | Inclusion of solvent effects on the reaction profile. | Implicit or explicit solvent models. | More realistic energy barriers and reaction thermodynamics. |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-(2-Chloroethoxy)acetyl chloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic arrangement and chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The protons of the two methylene (B1212753) groups (-CH₂-) will each give rise to a triplet, due to coupling with the adjacent methylene group. The methylene group attached to the chlorine atom (Cl-CH₂-) would typically appear at a chemical shift of around 3.6-3.8 ppm. The other methylene group, bonded to the ether oxygen (-O-CH₂-), is expected to resonate at a slightly higher field, around 3.8-4.0 ppm. The methylene group adjacent to the carbonyl group (-O-CH₂-C=O) would likely appear the most downfield, in the region of 4.2-4.5 ppm, due to the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments in the molecule. libretexts.org For this compound, four distinct carbon signals are anticipated. The carbon of the carbonyl group (C=O) will be the most deshielded, appearing at the lowest field, typically in the range of 165-175 ppm. libretexts.org The carbon atom of the methylene group attached to the chlorine atom (Cl-CH₂) is expected to resonate around 40-45 ppm. The carbon of the methylene group bonded to the ether oxygen (-O-CH₂-) would likely appear in the 65-70 ppm region, while the carbon of the methylene group adjacent to the carbonyl group (-O-CH₂-C=O) is expected around 68-73 ppm. libretexts.orgorganicchemistrydata.org
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between the protons of the adjacent methylene groups, confirming their connectivity. An HSQC spectrum would correlate each carbon atom with its directly attached protons, allowing for definitive assignment of the carbon signals based on the already assigned proton signals.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~4.2-4.5 | -O-CH ₂-C=O |
| ~3.8-4.0 | -O-CH ₂- |
| ~3.6-3.8 | Cl-CH ₂- |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₄H₆Cl₂O₂), the monoisotopic mass is calculated to be 155.97449 Da. uni.lu
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with peaks at [M], [M+2], and [M+4] in a ratio of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) is a common ionization method that can cause fragmentation of the molecule. Analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of a chlorine atom, the cleavage of the C-O ether bond, or the loss of the acetyl chloride group. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated and compared with experimental data for further confirmation. uni.lu
| Predicted Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 156.98177 | 124.4 |
| [M+Na]⁺ | 178.96371 | 133.7 |
| [M-H]⁻ | 154.96721 | 124.4 |
| [M+NH₄]⁺ | 174.00831 | 146.7 |
| [M+K]⁺ | 194.93765 | 130.9 |
| [M+H-H₂O]⁺ | 138.97175 | 122.2 |
| [M+HCOO]⁻ | 200.97269 | 139.0 |
| [M+CH₃COO]⁻ | 214.98834 | 173.9 |
Data sourced from PubChemLite uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group, typically in the region of 1780-1820 cm⁻¹. The C-O-C ether linkage will exhibit a strong stretching vibration in the range of 1050-1150 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. For instance, the C-Cl bonds may show distinct Raman signals. The symmetric stretching of the C-O-C bond would also be Raman active.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch (Acid Chloride) | 1780-1820 | IR (Strong) |
| C-O-C Stretch (Ether) | 1050-1150 | IR (Strong), Raman |
| C-Cl Stretch | 600-800 | IR, Raman |
| C-H Stretch (Methylene) | 2850-3000 | IR, Raman |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of the progress of chemical reactions involving this compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. japsonline.com Method development would involve selecting an appropriate capillary column, such as a DB-WAX or a similar polar column, to achieve good separation from starting materials, byproducts, and solvents. japsonline.com The injector and detector temperatures, as well as the oven temperature program, would need to be optimized to ensure sharp peaks and good resolution. A flame ionization detector (FID) is a common choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds. japsonline.com For reactive compounds like acyl chlorides, derivatization into a more stable compound, such as an ester, prior to GC analysis can be an effective strategy to improve accuracy and reproducibility. japsonline.com
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique that can also be used for the analysis of this compound. dtic.milnih.gov Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths might be possible but could lack sensitivity. dtic.mil Therefore, derivatization with a UV-active or fluorescent tag is a common approach to enhance detection. dtic.mil A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a typical starting point for method development. nih.govresearchgate.net The gradient elution profile and flow rate would be optimized to achieve the desired separation.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are exceptionally powerful for the analysis of complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of volatile compounds by GC with their detection and identification by MS. researchgate.netosti.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. osti.gov This allows for the acquisition of a mass spectrum for each peak in the chromatogram, enabling positive identification of this compound and any impurities or byproducts based on their mass spectra and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. researchgate.netnih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of MS. researchgate.netmdpi.com For this compound, LC-MS can provide molecular weight information and structural data for the compound itself, as well as for any non-volatile impurities or reaction products. ambeed.combldpharm.com The development of a sensitive and specific LC-MS/MS method can allow for the simultaneous quantification of multiple analytes in a complex matrix. researchgate.net
| Technique | Application for this compound |
| GC-MS | Separation and identification of volatile components in a reaction mixture, purity assessment. |
| LC-MS | Analysis of non-volatile impurities, reaction monitoring, and quantification in complex matrices. |
Laboratory Safety and Handling Protocols for 2 2 Chloroethoxy Acetyl Chloride
Hazard Assessment and Risk Management in Research Settings
A thorough hazard assessment is the foundation of safely handling 2-(2-Chloroethoxy)acetyl chloride. This involves identifying the intrinsic hazards of the compound and implementing control measures to manage the associated risks.
Identified Hazards: this compound presents several significant hazards primarily due to its reactive acyl chloride functional group. smolecule.com
Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage upon direct contact. smolecule.comnih.govechemi.com The GHS classification H314 confirms this danger. nih.govechemi.com
Respiratory Irritation: It is also a potential respiratory irritant, with the GHS classification H335 indicating it may cause respiratory irritation. nih.gov Inhalation of its vapors can be harmful.
Reactivity with Water: Like other acid chlorides, it reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas. smolecule.com This reaction is often vigorous.
Lachrymator: The compound is a lachrymator, meaning it can irritate the eyes and cause tearing. smolecule.com
Risk Management Strategies: To manage these hazards in a research setting, a multi-layered approach to risk management should be implemented.
Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to control vapor inhalation and protect from splashes. fishersci.com The fume hood also serves to contain any release of HCl gas. Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.combasf.com
Administrative Controls: Access to areas where the chemical is used should be restricted to trained personnel. Standard Operating Procedures (SOPs) must be developed and strictly followed for all experiments involving this compound. Quantities of the chemical stored and used in the laboratory should be kept to the minimum necessary for the research. brecklandscientific.co.uk
Hazard Communication: All containers of this compound must be clearly labeled with the chemical name and appropriate GHS hazard pictograms and statements. alliancechemical.com Safety Data Sheets (SDS) must be available to all personnel who handle the compound.
| Hazard Class | GHS Classification | Description |
|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. nih.govechemi.com |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. nih.gov |
| Reactivity | EUH014 (Implied) | Reacts with water, releasing corrosive and toxic gases. smolecule.combrecklandscientific.co.uk |
Best Practices for Safe Storage and Handling of Acid Chlorides
The safe storage and handling of acid chlorides like this compound are critical to preventing accidents. General principles for acid chlorides apply directly to this compound.
Storage: Proper storage conditions are essential to maintain the chemical's integrity and prevent hazardous situations.
Incompatible Materials: Store acid chlorides separately from incompatible materials such as bases, alcohols, amines, oxidizing agents, and metals. fishersci.comalliancechemical.comnottingham.ac.uk Accidental mixing with alkalis or water can generate large quantities of heat and fumes. nottingham.ac.uk
Moisture Control: Containers must be kept tightly closed to prevent contact with atmospheric moisture, which can cause hydrolysis and pressure buildup from the formation of HCl gas. brecklandscientific.co.uk Storage under an inert atmosphere, such as nitrogen, is a recommended practice. fishersci.combasf.com
Location: The compound should be stored in a cool, dry, and well-ventilated area designated for corrosive materials. fishersci.combrecklandscientific.co.ukironcladenvironmental.com Storage in a ventilated cabinet is recommended for acid chlorides. nottingham.ac.uk Do not store in metal containers. fishersci.comuschemicalstorage.com
Container Integrity: Store large or breakable containers below shoulder height to minimize the risk of dropping and spilling. brecklandscientific.co.uknottingham.ac.uk
Handling: Safe handling practices minimize the potential for exposure and reaction.
Controlled Environment: Always handle this compound in a closed system or a chemical fume hood to ensure adequate ventilation. fishersci.combasf.combrecklandscientific.co.uk
Inert Conditions: When transferring the liquid, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.
Grounding: For transfers involving metal equipment, electrical grounding of all transfer systems and vessels is essential to prevent the buildup of static electricity, which can be an ignition source. basf.com
Hygiene: Avoid contact with skin, eyes, and clothing. fishersci.com Wash hands thoroughly after handling the substance, and immediately change any contaminated clothing.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Location | Cool, dry, well-ventilated, corrosives-compatible cabinet. nottingham.ac.ukironcladenvironmental.com | Prevents degradation and pressure buildup. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). basf.com | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, non-metal, properly labeled containers. fishersci.combrecklandscientific.co.ukuschemicalstorage.com | Ensures chemical integrity and prevents corrosion/leaks. |
| Segregation | Separate from bases, alcohols, oxidizers, and metals. alliancechemical.comnottingham.ac.uk | Prevents dangerous incompatible reactions. |
Emergency Response Procedures and Personal Protective Equipment (PPE) Considerations
Despite all precautions, the potential for spills or exposure exists. Having clear emergency procedures and using the correct PPE are crucial for a safe response.
Emergency Response Procedures:
Spill Cleanup:
Small Spills: For a small spill, alert others in the immediate area, ensure the area is well-ventilated (within a fume hood), and restrict access. northindustrial.netaustincc.edu Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. austincc.edufsu.edu Do not use water. fishersci.com Working from the outside in, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. fsu.eduumw.edu
Large Spills: For spills larger than one liter, evacuate the immediate area and alert facility safety personnel or call emergency services. northindustrial.netaustincc.eduumw.edu
Exposure Response:
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. fishersci.com
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. northindustrial.netfishersci.com Seek prompt medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. northindustrial.netfishersci.com Remove contact lenses if present and easy to do. Seek immediate medical attention. fishersci.com
Ingestion: Do not induce vomiting. brecklandscientific.co.uknorthindustrial.net If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Personal Protective Equipment (PPE): The use of appropriate PPE is the last line of defense against exposure.
Eye and Face Protection: Chemical safety goggles and a full-face shield are required whenever handling the compound to protect against splashes. northindustrial.netchemos.de
Skin Protection: A chemically resistant lab coat or apron should be worn. hsa.ie Gloves must be worn when handling this compound. Given its reactivity, appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) should be selected and inspected before use. northindustrial.netchemos.dehsa.ie
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary. northindustrial.net
| Body Part | Required PPE | Purpose |
|---|---|---|
| Eyes/Face | Chemical safety goggles and face shield. northindustrial.net | Protection from splashes and corrosive vapors. |
| Hands | Chemical-resistant gloves (e.g., nitrile, butyl rubber). northindustrial.nethsa.ie | Prevents skin contact and chemical burns. |
| Body | Chemically resistant lab coat or apron. hsa.ie | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (as needed). | Prevents inhalation of corrosive and irritating vapors. |
Future Directions and Emerging Research Frontiers
Integration with Artificial Intelligence and Machine learning in Chemical Synthesis
Table 1: Potential AI and Machine Learning Applications for 2-(2-Chloroethoxy)acetyl Chloride
| Application Area | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms identify this compound as a key building block for complex target molecules. chemcopilot.comnih.govjelsciences.com | Accelerated discovery of new synthetic routes and novel compounds. |
| Reaction Outcome Prediction | Machine learning models predict the products and yields of reactions involving this compound. chemcopilot.com | Increased efficiency and reduced experimental cost in chemical synthesis. |
| Optimization of Synthesis | AI suggests optimal reaction conditions (catalysts, solvents, temperature) for transformations of the compound. gwern.net | Higher yields, improved purity, and more sustainable chemical processes. |
| Reactivity Mapping | Models predict the selective reactivity of the acyl chloride versus the chloroethoxy group under various conditions. | Enhanced control over complex multi-step syntheses. |
Development of Bio-Derived or Renewable Feedstocks for Synthesis
The push towards a green and sustainable chemical industry necessitates the development of synthetic routes from renewable resources. osti.govkit.edu The synthesis of this compound, which traditionally relies on petroleum-derived feedstocks, is an area ripe for innovation through bio-based alternatives. Research into the production of ethers from biomass-derived compounds like alcohols, aldehydes, and furans is gaining traction. osti.gov These bio-based ethers could potentially serve as precursors for the chloroethoxy moiety of the target molecule.
Metabolic engineering of microorganisms presents a promising avenue for producing key chemical building blocks from renewable feedstocks like sugars and plant oils. nih.govnih.govweforum.org Engineered yeast and bacteria could be designed to produce precursors to the C4 backbone of this compound. nih.govnih.gov While the direct biosynthesis of a chlorinated compound like this remains a significant challenge, metabolic engineering could provide the foundational molecules that are then converted to the final product through subsequent chemical steps. nih.gov This integrated bio-chemo-catalytic approach could significantly reduce the carbon footprint associated with its production. osti.gov
Exploration of Photoredox and Electrochemistry in Reactions Involving this compound
Modern synthetic methods like photoredox catalysis and electrochemistry offer mild and efficient alternatives to traditional high-temperature reactions. bohrium.comnih.govacs.orgrsc.org These techniques are particularly well-suited for the functionalization of C-H bonds and the generation of reactive intermediates under controlled conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the α-functionalization of ethers. bohrium.comnih.govacs.orgnih.gov This suggests a potential pathway for the synthesis of the this compound core or for its further elaboration. For instance, a photocatalytic approach could enable the direct α-acylation of a chloroethoxy precursor. bohrium.comnih.govacs.org The generation of chlorine radicals via energy transfer to a nickel complex under photocatalytic conditions has been shown to effect the α-acylation of ethers, a strategy that could be adapted for the synthesis of this compound. researchgate.net
Electrochemistry: Electrochemical methods provide a reagent-free way to drive chemical transformations. rsc.org The electrochemical difunctionalization of alkenes, for example, allows for the simultaneous formation of C-C and C-Cl bonds. acs.org It is conceivable that an electrochemical process could be developed to synthesize this compound from simple alkene and carbon monoxide precursors in the presence of a chlorine source. acs.org Such a process would offer a more sustainable and atom-economical route compared to traditional methods. rsc.org
Discovery of Unforeseen Applications in Emerging Technologies
The unique bifunctional nature of this compound makes it an intriguing candidate for the development of advanced materials and technologies. acs.org
Stimuli-Responsive Polymers: The two distinct reactive sites on the molecule could be exploited to create novel stimuli-responsive polymers. mdpi.comrsc.orgrsc.org For example, the acyl chloride can be used for polymerization or for grafting onto a polymer backbone, while the chloroethoxy group remains available for subsequent modification or as a trigger for a responsive behavior. mdpi.comrsc.org This could lead to the development of "smart" materials that change their properties in response to external stimuli like pH, temperature, or light, with potential applications in drug delivery, sensors, and actuators. mdpi.comnih.gov
Targeted Drug Delivery: The chloroethoxy group can be a precursor to functionalities that allow for the conjugation of the molecule to biomolecules or targeting ligands. This opens up possibilities for its use in creating sophisticated drug delivery systems. pharmaffiliates.com For instance, it could be incorporated into a polymer-drug conjugate, where the polymer backbone controls the solubility and release kinetics, and a targeting moiety directs the drug to specific cells or tissues.
Functional Materials: The ability to introduce both an ether linkage and a reactive chloride handle makes this compound a potentially valuable monomer for the synthesis of functional polymers with tailored properties. These polymers could find applications in areas such as specialty coatings, membranes, and advanced composites.
Q & A
Q. What are the recommended safety protocols for handling 2-(2-Chloroethoxy)acetyl Chloride in laboratory settings?
this compound is highly reactive and corrosive, requiring stringent safety measures. Key protocols include:
- Personal Protective Equipment (PPE): Use fluorinated rubber gloves (≥0.7 mm thickness) and chloroprene gloves (≥0.6 mm) for splash protection, as these materials demonstrate >480 and >30 minutes of breakthrough time, respectively . Full-face respirators with ABEK-type filters should be worn in poorly ventilated areas .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, which may release toxic gases like HCl under decomposition .
- Storage: Keep containers tightly sealed in dry, inert atmospheres (e.g., argon) to prevent hydrolysis .
Q. How can researchers synthesize this compound, and what purity benchmarks are critical?
A common synthesis route involves reacting 2-(2-chloroethoxy)acetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reaction Optimization: Use anhydrous conditions and stoichiometric excess of chlorinating agents to maximize yield .
- Purification: Distillation under reduced pressure (e.g., 5–10 mmHg) is recommended to isolate the product. Purity is validated via ¹H NMR (absence of carboxylic acid protons at δ 10–12 ppm) and FTIR (C=O stretch at ~1800 cm⁻¹) .
Q. What analytical techniques are suitable for characterizing this compound?
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular ion peaks (C₄H₆Cl₂O₂, [M+H]⁺ = 157.0 m/z) .
Advanced Research Questions
Q. How does this compound participate in click chemistry or bioconjugation reactions?
The compound’s acyl chloride group enables rapid nucleophilic acyl substitutions, making it valuable for:
- Peptide Modifications: React with amine-terminated biomolecules (e.g., lysine residues) to form stable amide bonds .
- Polymer Functionalization: Graft chloroethoxy-acetyl moieties onto polymeric backbones (e.g., PEG) to introduce reactive sites for further derivatization .
- Mechanistic Insight: Kinetic studies using stopped-flow UV-Vis spectroscopy reveal second-order rate constants (~10⁻³ M⁻¹s⁻¹) in aqueous-organic biphasic systems, dependent on pH and solvent polarity .
Q. What strategies resolve contradictions in reactivity data across different solvent systems?
Discrepancies in reaction rates or yields often arise from solvent polarity and proticity. For example:
- Polar Aprotic Solvents (DMF, DMSO): Enhance electrophilicity of the acyl chloride group, accelerating reactions with nucleophiles like amines .
- Protic Solvents (Water, Alcohols): Compete with nucleophiles, leading to hydrolysis byproducts (e.g., 2-(2-chloroethoxy)acetic acid). Mitigate this by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Q. How can researchers troubleshoot decomposition during storage or reactions?
Decomposition pathways include hydrolysis (to carboxylic acid) and thermal degradation (to chloroethylene oxides). Mitigation involves:
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to monitor impurity formation .
- Additives: Stabilize the compound with radical scavengers (e.g., BHT) or moisture traps (molecular sieves) .
- Inert Atmospheres: Store under nitrogen or argon to minimize oxidative side reactions .
Q. What are the environmental and toxicity profiles of this compound?
- Ecotoxicity: Hydrolysis products (e.g., chloroethoxyacetic acid) show moderate aquatic toxicity (LC₅₀ ~10 mg/L in Daphnia magna) .
- Human Health: Acute exposure risks include skin corrosion (H314) and respiratory irritation (H335). Chronic effects are unstudied; follow ALARA (As Low As Reasonably Achievable) principles .
Methodological Considerations
Q. How to design experiments for optimizing reaction yields with thermally sensitive substrates?
- Low-Temperature Techniques: Use cryogenic reactors (-20°C to 0°C) to suppress side reactions .
- Flow Chemistry: Continuous microreactors improve heat dissipation and reduce residence time, enhancing selectivity .
- DoE (Design of Experiments): Apply factorial designs to evaluate variables (temperature, stoichiometry, solvent) and identify optimal conditions .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations: Gaussian or ORCA software can model transition states for acyl substitution, predicting activation energies and regioselectivity .
- QSAR Models: Correlate molecular descriptors (e.g., electrophilicity index) with experimental rate constants to forecast reactivity in untested systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
